molecular formula C20H22N4O2S2 B2990656 N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 904826-44-4

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide

Cat. No. B2990656
CAS RN: 904826-44-4
M. Wt: 414.54
InChI Key: RQLVXJNYORMWLT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various spectral analyses, including 1H NMR, IR, and Mass spectral analysis . The specific details of these analyses are not available in the retrieved resources.


Physical And Chemical Properties Analysis

This compound is a white solid . The 1H NMR spectrum in DMSO-d6 shows various peaks, indicating the presence of different types of protons in the molecule . The mass spectrum shows a peak at m/z 416, corresponding to the molecular ion (M++1) .

Scientific Research Applications

Anti-Tubercular Activity

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide: has been investigated for its anti-tubercular potential. Researchers synthesized a series of novel derivatives and evaluated their activity against Mycobacterium tuberculosis H37Ra . Among these compounds, several exhibited significant anti-tubercular activity, with 50% inhibitory concentrations (IC~50~) ranging from 1.35 to 2.18 μM. Notably, these compounds were also found to be non-toxic to human cells.

Triazolodiazine Family Synthesis

The compound’s structure includes a pyridazinyl moiety, which is relevant to the broader triazolodiazine family. Researchers have explored synthetic approaches to various triazolodiazine derivatives, including pyrazolo[1,5-a]pyridin-3-yl and related compounds . Understanding its role within this family can provide insights into its potential applications.

properties

IUPAC Name

N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S2/c25-28(26,20-9-6-14-27-20)23-17-8-5-7-16(15-17)18-10-11-19(22-21-18)24-12-3-1-2-4-13-24/h5-11,14-15,23H,1-4,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLVXJNYORMWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)thiophene-2-sulfonamide

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